Methyl 3-(iso-pentylthio)phenyl sulfide
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Overview
Description
Methyl 3-(iso-pentylthio)phenyl sulfide is an organic compound characterized by the presence of a methyl group, an iso-pentylthio group, and a phenyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(iso-pentylthio)phenyl sulfide typically involves the reaction of 3-bromomethylphenyl sulfide with iso-pentylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(iso-pentylthio)phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iso-pentylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Potassium carbonate, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, sulfide derivatives.
Substitution: Various substituted phenyl sulfides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(iso-pentylthio)phenyl sulfide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(iso-pentylthio)phenyl sulfide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(iso-butylthio)phenyl sulfide
- Methyl 3-(iso-propylthio)phenyl sulfide
- Methyl 3-(iso-hexylthio)phenyl sulfide
Uniqueness
Methyl 3-(iso-pentylthio)phenyl sulfide is unique due to the presence of the iso-pentylthio group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-methylbutylsulfanyl)-3-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2/c1-10(2)7-8-14-12-6-4-5-11(9-12)13-3/h4-6,9-10H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBJHWHUBZLFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=CC(=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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